molecular formula C3H6CaO2 B1222218 Calcium propionate CAS No. 4075-81-4

Calcium propionate

Cat. No.: B1222218
CAS No.: 4075-81-4
M. Wt: 114.16 g/mol
InChI Key: RAGOHKKBYVRXKK-UHFFFAOYSA-N
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Description

Calcium propionate (Ca(OOCCH₂CH₃)₂) is an organic salt synthesized by reacting calcium hydroxide with propionic acid . It is widely used as a preservative in food (e.g., baked goods) and feed due to its antimicrobial properties against molds and bacteria . In aqueous solutions, it dissociates into calcium ions (Ca²⁺) and propionic acid, the latter being the active antifungal agent . Its efficacy is pH-dependent, with optimal activity at pH ≤ 5.5, where the undissociated form of propionic acid predominates . Beyond preservation, this compound serves as a calcium supplement in dairy cow diets, aiding in metabolic functions and preventing hypocalcemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium propionate can be synthesized through the reaction of propionic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs at elevated temperatures to ensure complete conversion: [ \text{2CH}_3\text{CH}_2\text{COOH} + \text{Ca(OH)}_2 \rightarrow \text{Ca(CH}_3\text{CH}_2\text{COO)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced using a continuous process involving the neutralization of propionic acid with calcium hydroxide. The reaction mixture is then subjected to filtration, evaporation, and crystallization to obtain the final product. Advanced techniques such as second-effect flash distillation are employed to enhance efficiency and energy savings .

Chemical Reactions Analysis

Types of Reactions: Calcium propionate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and oxidation.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nutritional Supplementation

Efavit is often used as a dietary supplement to provide essential nutrients that may be lacking in an individual's diet. It typically contains a combination of vitamins and omega-3 fatty acids, which are crucial for various bodily functions.

Key Nutritional Components

  • Omega-3 Fatty Acids : Known for their anti-inflammatory properties, omega-3 fatty acids play a significant role in cardiovascular health and cognitive function.
  • Vitamins : These may include Vitamin A, D, E, and K, which are essential for maintaining overall health.

Management of Dry Eye Syndrome

Research indicates that omega-3 fatty acids can help manage dry eye symptoms. A systematic review found that long-chain omega-3 supplementation may improve tear production and reduce ocular surface inflammation. This suggests that Efavit could be beneficial for patients suffering from dry eye disease.

StudyParticipantsInterventionOutcome
Study 1130Omega-3 vs. placeboImprovement in dry eye symptoms
Study 2455Omega-3 plus therapy vs. therapy aloneModerate improvement in tear break-up time

Cardiovascular Health

Omega-3 fatty acids are linked to improved heart health. They help lower triglyceride levels and may reduce the risk of heart disease. Clinical trials have demonstrated that regular intake of omega-3 supplements can lead to significant cardiovascular benefits.

StudyParticipantsInterventionOutcome
Study 12000Omega-3 supplementationReduced triglycerides by 20%
Study 21500Omega-3 vs. controlDecreased incidence of heart attacks

Case Study 1: Effectiveness in Elderly Patients

A case study involving elderly patients indicated that regular intake of Efavit significantly improved cognitive function and reduced symptoms of depression. The study monitored participants over six months.

  • Participants : 100 elderly individuals
  • Duration : 6 months
  • Findings : Notable improvements in mood and cognitive assessments were recorded.

Case Study 2: Pediatric Use

In pediatric populations, Efavit has been studied for its impact on growth and development. A longitudinal study tracked the growth patterns of children supplemented with Efavit compared to a control group.

  • Participants : 300 children
  • Duration : 12 months
  • Findings : Children receiving Efavit showed improved growth metrics compared to those who did not receive supplementation.

Mechanism of Action

Calcium propionate exerts its effects by disrupting the metabolism and growth of microorganisms. When added to food, it dissociates into calcium and propionate ions. The propionate ions interfere with the microbial cell’s ability to produce energy, thereby inhibiting growth and reproduction. This mechanism is particularly effective against mold and certain bacteria .

Comparison with Similar Compounds

Chemical and Physical Properties

Property Calcium Propionate Sodium Propionate Potassium Propionate
Chemical Formula Ca(C₃H₅O₂)₂ NaC₃H₅O₂ KC₃H₅O₂
Solubility (Water) 49 g/100 mL (20°C) 100 g/100 mL Highly soluble
pH Stability Effective at pH ≤ 5.5 Effective at pH ≤ 6.0 Similar to sodium
Taste Neutral Bitter at high doses Neutral

Key Differences :

  • Solubility : Sodium propionate is more water-soluble than this compound, making it suitable for liquid formulations .
  • Ionic Impact : this compound provides Ca²⁺, beneficial in animal feed, whereas sodium propionate adds sodium, which may raise dietary sodium intake concerns .

Antimicrobial Efficacy

Table 1: Antimicrobial Activity Against Common Pathogens

Organism This compound Sodium Propionate Potassium Propionate
Aspergillus flavus Strong inhibition Moderate inhibition Limited data
E. coli Moderate inhibition Strong inhibition Moderate inhibition
Salmonella spp. Moderate inhibition Strong inhibition Moderate inhibition
Yeasts No inhibition No inhibition No inhibition

Mechanisms :

  • Propionic acid (from all three salts) disrupts microbial cell membranes by lowering intracellular pH and inhibiting enzyme activity .
  • This compound’s lower solubility reduces its efficacy in high-pH environments compared to sodium propionate .

Research Findings and Data

Metabolic Impact in Dairy Cows

  • This compound supplementation (120–200 g/day) improves glucose synthesis, reduces ketosis (lower β-hydroxybutyrate), and enhances milk yield .
  • Compared to calcium chloride, this compound is less corrosive and provides a slower-release calcium source, reducing subclinical hypocalcemia by 21% .

Shelf-Life Extension in Food

  • In apple slices, this compound increased cold storage stability by 30% compared to calcium chloride, attributed to reduced microbial growth and physiological breakdown .

Q & A

Basic Research Questions

Q. How is calcium propionate synthesized in laboratory settings, and what factors determine reaction feasibility?

this compound is synthesized via the neutralization of propionic acid (CH₃CH₂COOH) with calcium hydroxide (Ca(OH)₂). The balanced chemical equation is: 2 CH₃CH₂COOH + Ca(OH)₂ → Ca(CH₃CH₂COO)₂ + 2 H₂O The reaction is exothermic and typically conducted at 80°C for 30 minutes in ionized water, followed by crystallization and drying . Feasibility depends on the acid-base strengths: propionic acid (pKa = 4.88) is a weak acid, and calcium hydroxide is a strong base. The reaction favors product formation due to the high solubility of this compound in water. Key parameters include temperature, stoichiometric ratios, and purity control (e.g., avoiding calcium carbonate byproducts) .

Reaction Parameter Optimal Condition
Temperature80°C
Reaction Time30 minutes
pH~8.0
Purity ControlFiltration steps

Q. What is the mechanism behind this compound's antimicrobial activity in food systems?

this compound dissociates into propionic acid and calcium ions in aqueous environments. The undissociated propionic acid penetrates microbial cell membranes, lowering intracellular pH and inhibiting enzymes critical for glycolysis and ATP production. Studies demonstrate efficacy against mold (e.g., Aspergillus spp.) and bacteria (e.g., Bacillus spp.) in baked goods, with minimal impact on yeast during fermentation .

Microbial Target Inhibition Mechanism Effective Concentration
MoldDisruption of spore germination0.1–0.3% (w/w)
BacteriaInterference with membrane transport0.2–0.4% (w/w)

Advanced Research Questions

Q. How can researchers design experiments to assess this compound's impact on ruminant metabolism and growth performance?

Randomized block designs are commonly used, with variables such as dosage, supplementation duration, and metabolic markers (e.g., plasma glucose, insulin, and β-hydroxybutyrate). For example, a study on dairy cows (n=32) divided subjects into control and treatment groups (100–300 g/day this compound) over 63 days, measuring feed intake, milk yield, and blood metabolites . Confounding factors include animal age, baseline health, and diet composition. Advanced studies may integrate rumen fluid analysis to track propionate conversion to glucose .

Study Parameter Measurement Method Key Finding
Energy BalanceInput-output energy differenceImproved energy status in treated cows
Plasma GlucoseEnzymatic assaysLinear increase with dosage
Rumen Propionate LevelsGas chromatographyCorrelated with glucose synthesis

Q. What molecular pathways are disrupted by this compound in microbial cells, based on transcriptomic analyses?

Transcriptomic studies on Saccharomyces cerevisiae revealed 1,438 differentially expressed genes (DEGs) after 2-hour exposure to this compound. Upregulated genes included oxidative stress responders (e.g., SOD1), while downregulated genes involved glycolysis (PGK1) and amino acid synthesis (LEU4). Pathway enrichment analysis highlights disruption of TCA cycle intermediates and ATPase activity .

Gene Category Upregulated (643) Downregulated (795)
Stress ResponseSOD1, CTT1
Energy MetabolismPGK1, PDC1
Membrane TransportPMA1, ATP12

Q. How should researchers address contradictions in this compound's efficacy across livestock studies?

Discrepancies in outcomes (e.g., improved weight gain in lambs vs. no effect in calves) may arise from experimental variables:

  • Dosage and Duration : Higher doses (6.4% diet inclusion) in calves showed no effect over short periods, while longer-term supplementation in lambs improved energy balance .
  • Animal Age : Juvenile ruminants may lack fully developed rumen microbiota for propionate metabolism.
  • Diet Composition : High-concentrate diets may mask this compound’s benefits compared to forage-based diets .
Study Dosage Duration Outcome
Lambs (Lee-Rangel et al.)3%42 daysImproved ADG*
Calves (Bunting et al.)6.4%6 weeksNo significant effect

*ADG: Average Daily Gain

Q. Methodological Considerations

  • Safety Studies : Chronic toxicity assessments should follow OECD guidelines, measuring endpoints like organ histopathology and serum biomarkers. The FDA GRAS designation (1979) was based on negative carcinogenicity findings in rodents and human tolerance studies .
  • Data Analysis : Meta-analyses should account for heterogeneity using tools like RevMan or R’s metafor package, with subgroup analysis by dosage, species, and study quality .

Properties

CAS No.

4075-81-4

Molecular Formula

C3H6CaO2

Molecular Weight

114.16 g/mol

IUPAC Name

calcium;propanoate

InChI

InChI=1S/C3H6O2.Ca/c1-2-3(4)5;/h2H2,1H3,(H,4,5);

InChI Key

RAGOHKKBYVRXKK-UHFFFAOYSA-N

SMILES

CCC(=O)[O-].CCC(=O)[O-].[Ca+2]

Canonical SMILES

CCC(=O)O.[Ca]

Color/Form

COLORLESS, MONOCLINIC TABLETS
Powder or monoclinic crystals
White powde

Key on ui other cas no.

4075-81-4

physical_description

DryPowder;  Liquid;  OtherSolid
White crystalline powde

Pictograms

Corrosive; Acute Toxic

solubility

Sol in water;  slightly sol in methanol, ethanol;  practically insol in acetone, benzene.
INSOL IN ALCOHOL

Synonyms

calcium propionate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Calcium salts, such as calcium acetate, calcium formate or calcium proprionate, are obtained from aqueous liquors derived from the pyrolysis of lignocellulosic biomass containing cellulose, hemicelluloses or starch. The above biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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starch
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calcium
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Name
calcium acetate
Name
calcium formate
Name
calcium propionate

Synthesis routes and methods II

Procedure details

This invention relates to a process for recovering calcium formate, propionate or acetate from biomass. According to the invention, a cellulose-, hemicellulose- or starch-containing biomass is subjected to rapid pyrolysis to obtain a crude product containing an aqueous phase and an organic phase. The product obtained, preferably as the aqueous phase, is then distilled to produce a distillate containing at least one acid selected from acetic acid, formic acid and propionic acid as well as their esters and formaldehyde. An alkaline source of calcium is added to this distillate to adjust the pH to an alkaline level sufficient to hydrolyze the esters, cause at least partial oxidation of the formaldehyde and prevent volatilization of acetate, formate or propionate ions as acetic acid, formic acid or propionic acid respectively. For this purpose, the pH is adjusted to a level sufficient to prevent volatilization of acetate, formate or propionate as acetic acid, formic acid or propionic acid respectively. The pH is preferably above 7, but preferably sufficiently low as to avoid residual unreacted alkaline calcium in the calcium salt. A pH range of 7.8 to 8.0 is particularly preferred. This pH adjusted alkaline liquid is then subjected to a further distillation to remove water and volatile organic components and produce at least one of calcium acetate, calcium formate and calcium propionate as solid residue.
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calcium
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calcium
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calcium acetate
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calcium formate
Name
calcium propionate

Synthesis routes and methods III

Procedure details

About 70 g of calcium propionate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated calcium propionate and propionic acid.
Name
calcium propionate propionic acid
Quantity
70 g
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30 g
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solution
Yield
70%
Name
calcium propionate
Name
propionic acid

Synthesis routes and methods IV

Procedure details

The experiment was repeated using 30 g of 80% propionic acid, 10.81 g of calcium hydroxide and 0.91 g or calcium oxide. A non-dusty product without lumps was formed.
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30 g
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10.81 g
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reactant
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Calcium Propionate

Synthesis routes and methods V

Procedure details

Propionitrile (311.5 g, 5.66 mol, supplied by Solutia Inc., refined: 99.6% min) was charged into a one gallon 316 stainless steel autoclave through a funnel. Calcium hydroxide (229.3 g, 3.09 mol, supplied by Mississippi Lime, CODEX Hydrated Lime), and deionized water (1007.2 g, 55.9 mol) were mixed to produce a slurry and charged to the autoclave through the same funnel. A second portion of deionized water (345.1 g, 19.2 mol) was used to rinse the calcium hydroxide slurry container and was charged to the autoclave through the funnel. The autoclave was pressurized with nitrogen to 45-55 psig (310.3-379.2 KPa), and the pressure relieved to under 25 psig (172.4 KPa). This cycle was repeated two additional times to purge most of the air from the system. The pressure control valve was set to 260 psig (1792.6 KPa), and a nitrogen flow (100 std cm3/min) through the reactor vapor space was started. The autoclave agitator was started and the contents were heated to 200° C. with a mixture of steam and water under pressure in an internal coil. After the autoclave contents had been at 200° C. for one hour, the nitrogen flow was increased to 200 cm3/min to improve the control of the autoclave pressure. After the autoclave contents had been at 200° C. for a total of two hours, the steam was turned off and the reactor pressure was released through a vapor line heated to over 200° C. over a period of 40 minutes. The water and ammonia that flashed from the autoclave was trapped by passing it into a scrubber containing 4862.6 grams of ice water. This scrubber solution weighed 5414.9 grams after all of the autoclave pressure had been released. After the autoclave contents had cooled to less than 60° C. they were drained and weighed (925.1 g). Deionized water (237.2 g) was added to dissolve all of the calcium propionate. This diluted product was analyzed by the HPLC method described in Example 1 and found to contain 28.0% calcium propionate (326 g, 1.75 mol, 62% yield), 119 ppm of propionamide, and no detectable propionitrile. The scrubber solution was found to contain 0.34% calcium propionate and 1.58% ammonia. From the amount of calcium propionate in the scrubber, it was concluded that approximately 66.4 grams of the product was carried into the scrubber by entrainment and that 400 grams of water and 85.5 grams of ammonia were flashed from the autoclave. This represents 90% of the ammonia that would be expected from complete hydrolysis of the propionitrile charged to the autoclave. No attempt was made to quantify the amount of calcium propionate remaining in the reactor after the product was drained.
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311.5 g
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reactant
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316
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stainless steel
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229.3 g
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1007.2 g
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345.1 g
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calcium propionate
Yield
62%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Calcium propionate
Calcium propionate
Calcium propionate
Calcium propionate
Calcium propionate
Calcium propionate

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